1,3,5-Trifluoro-2,4,6-triiodobenzene
Overview
Description
1,3,5-Trifluoro-2,4,6-triiodobenzene is an aromatic compound characterized by the presence of three fluorine atoms and three iodine atoms attached to a benzene ring. This compound is known for its unique halogen bonding properties, making it a valuable building block in the field of supramolecular chemistry .
Mechanism of Action
Target of Action
The primary targets of 1,3,5-Trifluoro-2,4,6-triiodobenzene are various halogen-bonding acceptors, ranging from neutral Lewis bases (nitrogen-containing heterocycles, N-oxides, and triphenylphosphine selenide) to anions (halide ions and thiocyanate ion) . These targets play a crucial role in the formation of a wide diversity of supramolecular architectures .
Mode of Action
This compound interacts with its targets through halogen-bonding interactions . This interaction leads to the co-crystallization of this compound with its targets, resulting in the formation of various supramolecular architectures .
Biochemical Pathways
The interaction of this compound with its targets affects the formation of supramolecular architectures . These architectures can be considered as the downstream effects of the biochemical pathways influenced by this compound .
Pharmacokinetics
It is known that the compound is slightly soluble in water , which may impact its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are primarily observed in the formation of diverse supramolecular architectures . These architectures are formed as a result of the compound’s interaction with various halogen-bonding acceptors .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is light-sensitive and incompatible with strong oxidizing agents, strong acids, and bases . These factors should be considered when studying the compound’s mechanism of action.
Biochemical Analysis
Biochemical Properties
1,3,5-Trifluoro-2,4,6-triiodobenzene plays a significant role in biochemical reactions due to its ability to form noncovalent interactions, such as halogen bonds. These interactions are crucial in the construction of supramolecular architectures. The compound interacts with various enzymes, proteins, and other biomolecules, primarily through halogen bonding and π-π stacking interactions . These interactions can influence the stability and function of the biomolecules, making this compound a valuable tool in biochemical research.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form halogen bonds with biomolecules can lead to changes in the activity of enzymes and proteins, thereby affecting cellular processes . Additionally, this compound may impact the expression of specific genes, further influencing cellular function.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules through halogen bonding and π-π stacking interactions. These interactions can lead to enzyme inhibition or activation, depending on the specific biomolecule involved . The compound’s ability to form stable noncovalent interactions with proteins and enzymes can result in changes in their activity and function. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is known to be light-sensitive and can degrade when exposed to strong oxidizing agents, strong acids, and bases . These factors can influence the stability and long-term effects of the compound on cellular function. In vitro and in vivo studies have shown that the compound’s stability and activity can vary depending on the experimental conditions and the duration of exposure.
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can lead to toxic or adverse effects . Studies have shown that there may be threshold effects, where the compound’s impact on cellular processes changes significantly at specific dosage levels. It is essential to carefully control the dosage to avoid potential toxicity and adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s halogenated structure allows it to participate in unique metabolic reactions, influencing metabolic flux and metabolite levels . These interactions can affect the overall metabolic balance within cells and tissues, making this compound an important compound in metabolic studies.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation within specific cellular compartments . The compound’s ability to form stable noncovalent interactions with biomolecules can affect its transport and distribution, impacting its overall activity and function.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can affect the compound’s interactions with biomolecules and its overall impact on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-Trifluoro-2,4,6-triiodobenzene can be synthesized through a multi-step process involving the halogenation of benzene derivatives. One common method involves the fluorination of 1,3,5-triiodobenzene using a fluorinating agent such as silver fluoride (AgF) under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale halogenation reactions. These processes are optimized for high yield and purity, often utilizing continuous flow reactors to ensure consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions
1,3,5-Trifluoro-2,4,6-triiodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the iodine atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium cyanide (KCN) are commonly used under mild conditions.
Major Products
Substitution Products: Depending on the nucleophile used, products such as 1,3,5-trifluoro-2,4,6-triazidobenzene or 1,3,5-trifluoro-2,4,6-tricyanobenzene can be formed.
Oxidation Products: Oxidation can lead to the formation of iodinated benzoic acids or other oxidized derivatives.
Scientific Research Applications
1,3,5-Trifluoro-2,4,6-triiodobenzene has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triiodobenzene: Lacks the fluorine atoms, resulting in different electronic properties and halogen bonding capabilities.
1,3,5-Trifluoro-2,4,6-trichlorobenzene: Substitutes chlorine for iodine, leading to variations in reactivity and bonding interactions.
Uniqueness
1,3,5-Trifluoro-2,4,6-triiodobenzene is unique due to the combination of fluorine and iodine atoms, which enhances its halogen bonding strength and versatility in forming diverse supramolecular structures. This makes it a valuable compound for applications requiring precise molecular interactions and stability .
Properties
IUPAC Name |
1,3,5-trifluoro-2,4,6-triiodobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6F3I3/c7-1-4(10)2(8)6(12)3(9)5(1)11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTAZOPPTLZSXQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1I)F)I)F)I)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F3I3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70397333 | |
Record name | 1,3,5-trifluoro-2,4,6-triiodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70397333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
509.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84322-56-5 | |
Record name | 1,3,5-trifluoro-2,4,6-triiodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70397333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3,5-Trifluoro-2,4,6-triiodobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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